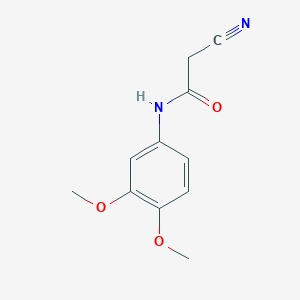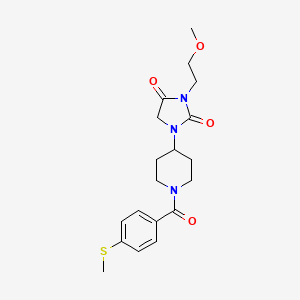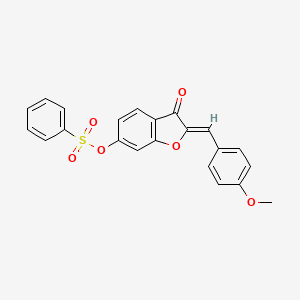![molecular formula C18H14N4 B2464912 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline CAS No. 931998-17-3](/img/structure/B2464912.png)
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular formula of C18H14N4 and an average mass of 286.331 Da .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. They can be synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .科学的研究の応用
Antiparasitic Activity
Phenylpyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, have shown promise as antiparasitic agents. Researchers have explored their efficacy against protozoan parasites, such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (which causes Chagas disease). These compounds interfere with essential cellular processes in the parasites, making them potential candidates for novel antiparasitic drugs .
Antifungal Properties
The pyrazolopyrimidine scaffold has been investigated for its antifungal activity. Researchers have explored derivatives like 3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline for their ability to inhibit fungal growth. These compounds may serve as leads for developing new antifungal agents .
Antimicrobial Applications
Studies have examined the antimicrobial potential of phenylpyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibit inhibitory effects against various bacteria and fungi. Their mode of action involves disrupting essential cellular processes, making them interesting candidates for combating microbial infections .
Antiproliferative Effects
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline has been evaluated for its antiproliferative properties. It may interfere with cancer cell growth by affecting key signaling pathways. Researchers are exploring its potential as an anticancer agent, particularly against solid tumors .
Anti-Inflammatory Activity
The pyrazolopyrimidine scaffold has been associated with anti-inflammatory effects. Compounds like our target molecule may modulate inflammatory responses by interacting with specific receptors or enzymes. Further research is needed to fully understand their mechanisms and therapeutic potential .
Antioxidant Properties
Some pyrazolopyrimidine derivatives exhibit antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage. Researchers are investigating their potential in preventing age-related diseases and oxidative stress-related conditions .
作用機序
Target of Action
The primary target of 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cancer cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the compound’s action is significant inhibition of cancer cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48-90 nM .
特性
IUPAC Name |
3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-15-8-4-7-14(11-15)17-9-10-20-18-16(12-21-22(17)18)13-5-2-1-3-6-13/h1-12H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAUDDRQKJVPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene](/img/structure/B2464829.png)
![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)



![2-({1-[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2464840.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2464844.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
